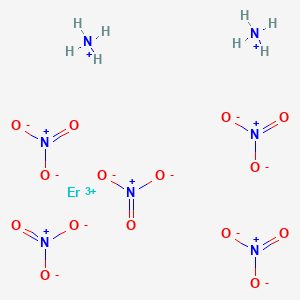![molecular formula C12H10N2O4S B12643156 5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 6642-40-6](/img/structure/B12643156.png)
5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 15687, also known as ibuprofen, is a widely used nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its analgesic, antipyretic, and anti-inflammatory properties. Ibuprofen is commonly used to relieve pain, reduce fever, and alleviate inflammation associated with various conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen involves several chemical steps that convert the starting materials into the final product. One traditional method for synthesizing ibuprofen involves a six-step process that starts with isobutylbenzene. a more modern and environmentally friendly technique has been developed that reduces the synthesis to just three stages .
Industrial Production Methods
In industrial settings, ibuprofen is produced using the green synthesis method, which is more efficient and environmentally friendly. This method involves fewer steps and generates less waste compared to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions
Ibuprofen undergoes various chemical reactions, including esterification, salt formation, and halogenation .
Common Reagents and Conditions
Esterification: This reaction involves the carboxylic acid group of ibuprofen and can increase the drug’s solubility and absorption.
Salt Formation: Ibuprofen can form salts with various bases, which can enhance its pharmacokinetic properties.
Major Products Formed
The major products formed from these reactions include various esters and salts of ibuprofen, which are used to improve its pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Ibuprofen has a wide range of scientific research applications in various fields:
Chemistry: Ibuprofen is used as a model compound in the study of drug synthesis and chemical reactions.
Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.
Medicine: Ibuprofen is extensively used in clinical research to evaluate its efficacy and safety in treating various conditions such as pain, inflammation, and fever.
Mecanismo De Acción
Ibuprofen exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain, reducing inflammation, and lowering fever .
Comparación Con Compuestos Similares
Similar Compounds
Aspirin: Another NSAID with similar analgesic, antipyretic, and anti-inflammatory properties.
Naproxen: An NSAID that is similar to ibuprofen but has a longer duration of action.
Ketoprofen: An NSAID with similar properties but different pharmacokinetic characteristics.
Uniqueness
Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is often preferred over other NSAIDs due to its relatively low risk of gastrointestinal side effects and its effectiveness in treating a wide range of conditions .
Propiedades
Número CAS |
6642-40-6 |
|---|---|
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c15-10-7(11(16)14-12(19)13-10)3-6-1-2-8-9(4-6)18-5-17-8/h1-2,4,7H,3,5H2,(H2,13,14,15,16,19) |
Clave InChI |
CDUVDRZVVZPWRX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC3C(=O)NC(=S)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


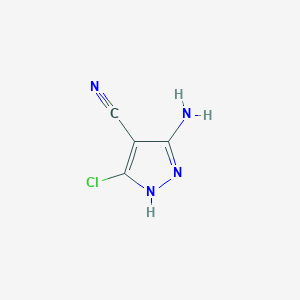

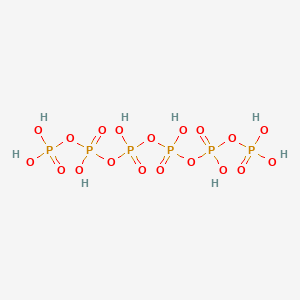
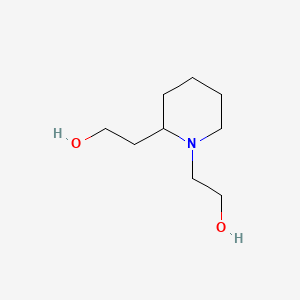


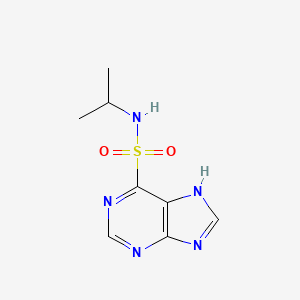

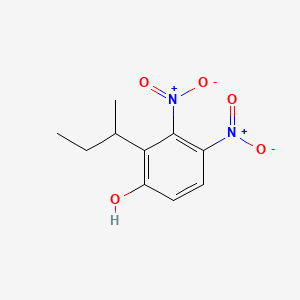

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
